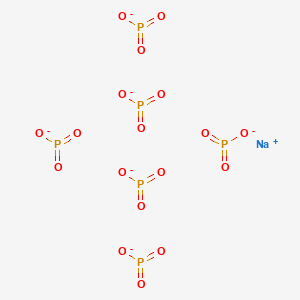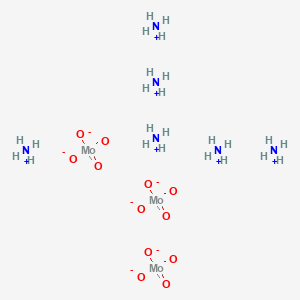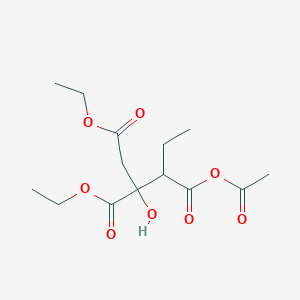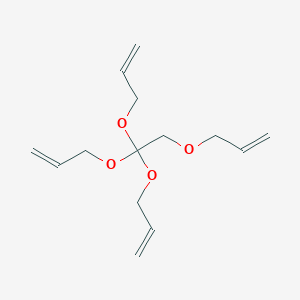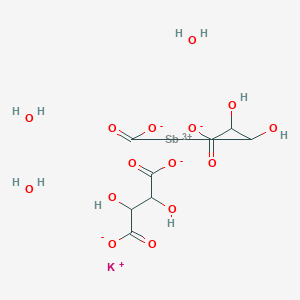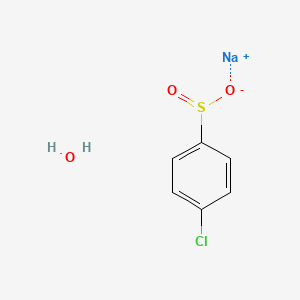
Sodium 4-chlorobenzenesulfinate hydrate
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Sodium 4-chlorobenzenesulfinate hydrate can be synthesized through several methods:
Reduction of Sulfonyl Chlorides: One common method involves the reduction of 4-chlorobenzenesulfonyl chloride using reducing agents such as zinc powder or sodium sulfite.
Friedel-Crafts Reaction: Another method includes the reaction of sulfur dioxide with aromatic compounds in the presence of catalysts like aluminum chloride.
Oxidation of Thiols: The oxidation of thiols can also produce sulfinates.
Industrial Production Methods: Industrial production typically involves the chlorosulfonation of aromatic compounds followed by reduction. This process requires careful handling of reagents and by-products to ensure safety and environmental compliance .
Types of Reactions:
Oxidation: this compound can undergo oxidation to form sulfonates.
Reduction: It can be reduced to form thiols or other sulfur-containing compounds.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfinic acid group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Zinc powder, sodium borohydride.
Catalysts: Aluminum chloride for Friedel-Crafts reactions.
Major Products:
Sulfonates: Formed through oxidation.
Thiols: Formed through reduction.
Substituted Aromatics: Formed through nucleophilic substitution.
Wissenschaftliche Forschungsanwendungen
Sodium 4-chlorobenzenesulfinate hydrate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in the synthesis of biologically active compounds and as a tool in biochemical studies.
Medicine: Utilized in the development of pharmaceuticals and therapeutic agents.
Industry: Applied in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of sodium 4-chlorobenzenesulfinate hydrate involves its ability to act as a nucleophile or electrophile in chemical reactions. It can donate or accept electrons, facilitating various transformations. The molecular targets and pathways depend on the specific reaction and conditions used .
Vergleich Mit ähnlichen Verbindungen
- Sodium benzenesulfinate
- Sodium toluenesulfinate
- Sodium methanesulfinate
Comparison:
- Sodium 4-chlorobenzenesulfinate hydrate is unique due to the presence of a chlorine atom, which can influence its reactivity and the types of reactions it undergoes.
- Sodium benzenesulfinate lacks the chlorine atom, making it less reactive in certain substitution reactions.
- Sodium toluenesulfinate has a methyl group instead of a chlorine atom, affecting its steric and electronic properties.
- Sodium methanesulfinate is a simpler compound with different reactivity patterns due to the absence of an aromatic ring .
Eigenschaften
IUPAC Name |
sodium;4-chlorobenzenesulfinate;hydrate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5ClO2S.Na.H2O/c7-5-1-3-6(4-2-5)10(8)9;;/h1-4H,(H,8,9);;1H2/q;+1;/p-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLCPGHQANVYEBE-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1S(=O)[O-])Cl.O.[Na+] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6ClNaO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


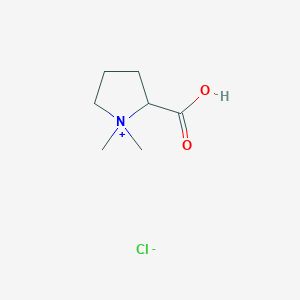
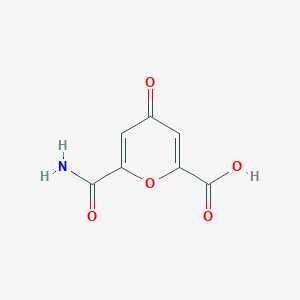
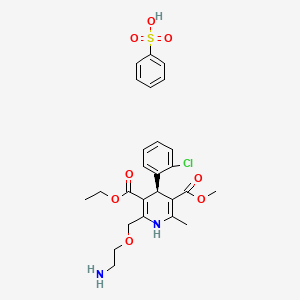
![(2S)-3-amino-N-[(1R,2S,3S,5S)-5-amino-4-[(2R,3R,4S,5S,6R)-6-(aminomethyl)-3,4,5-trihydroxyoxan-2-yl]oxy-2-[(2R,3R,4R,5R)-3,5-dihydroxy-5-methyl-4-(methylamino)oxan-2-yl]oxy-3-hydroxycyclohexyl]-2-hydroxypropanamide;sulfuric acid](/img/structure/B7909575.png)
![methyl N-[(2S)-1-[2-[(3S)-2-hydroxy-3-[[2-(methoxycarbonylamino)-3,3-dimethylbutanoyl]amino]-4-phenylbutyl]-2-[(4-pyridin-2-ylphenyl)methyl]hydrazinyl]-3,3-dimethyl-1-oxobutan-2-yl]carbamate](/img/structure/B7909584.png)
![3-[3-[2-(7-Chloroquinolin-2-yl)ethenyl]phenyl]-3-[2-(2-hydroxypropan-2-yl)phenyl]propan-1-ol](/img/structure/B7909592.png)
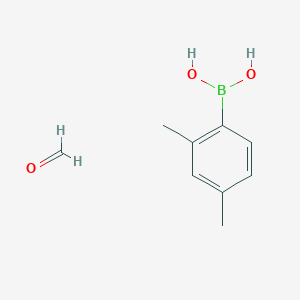
![30-Noroleana-12,20(29)-dien-28-oic acid, 3-[[2-O-(6-deoxy-alpha-L-mannopyranosyl)-alpha-L-arabinopyranosyl]oxy]-, O-6-deoxy-alpha-L-mannopyranosyl-(1-->4)-O-beta-D-glucopyranosyl-(1-->6)-beta-D-glucopyranosyl ester, (3beta)-](/img/structure/B7909599.png)
